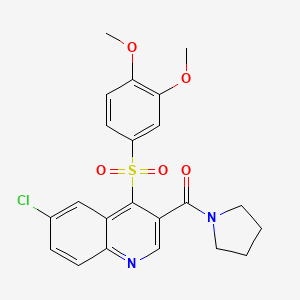

6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Beschreibung

This quinoline derivative features a chloro substituent at position 6, a 3,4-dimethoxybenzenesulfonyl group at position 4, and a pyrrolidine-1-carbonyl moiety at position 3.

Eigenschaften

IUPAC Name |

[6-chloro-4-(3,4-dimethoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S/c1-29-19-8-6-15(12-20(19)30-2)31(27,28)21-16-11-14(23)5-7-18(16)24-13-17(21)22(26)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNVIQOVBRZGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Findings and Implications

- Structural Trends: Sulfonyl and heterocyclic groups are common in bioactive quinolines, with positional variations significantly impacting electronic and steric properties.

- Synthetic Flexibility : Methods like oxidative aromatization and one-pot strategies are adaptable but require optimization for complex substituents like pyrrolidine-carbonyl.

- Bioactivity Potential: While the target compound’s exact effects are unknown, analogs with sulfonyl groups (e.g., ) and heterocycles (e.g., ) suggest plausible applications in drug discovery.

Biologische Aktivität

6-Chloro-4-(3,4-dimethoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-chloro-4-(3,4-dimethoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₅S

- Molecular Weight : 397.86 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Quinoline derivatives are known for their diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes that are crucial for the survival of pathogens.

- Antimicrobial Properties : The compound exhibits activity against both Gram-positive and Gram-negative bacteria and certain fungal species.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of 6-chloro-4-(3,4-dimethoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Candida albicans | 2.5 |

These results indicate that the compound is particularly effective against Candida albicans, a common fungal pathogen associated with opportunistic infections.

Case Studies

- Study on Antifungal Properties :

- Anticancer Activity :

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution with a preference for liver and kidneys.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.